molecular formula C15H11ClN2S B1416342 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 1019384-02-1

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B1416342
CAS No.: 1019384-02-1
M. Wt: 286.8 g/mol
InChI Key: GDFQJKDEJAHULN-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at positions 2, 4, and 5. The core structure consists of a thiophene ring fused to a pyrimidine ring, creating a bicyclic system with nitrogen atoms at positions 1 and 6. Key substituents include:

  • Position 4: A chlorine atom, a common leaving group for nucleophilic substitution reactions.
  • Position 2: A cyclopropyl group, introducing steric and electronic effects due to its strained three-membered ring.

While direct synthetic or physicochemical data for this compound are absent in the provided evidence, its structure aligns with derivatives reported in recent literature (e.g., , Figure 12C) . Such compounds are typically synthesized via cyclocondensation or halogenation reactions and are explored for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-13-12-11(9-4-2-1-3-5-9)8-19-15(12)18-14(17-13)10-6-7-10/h1-5,8,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFQJKDEJAHULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation: Thieno[2,3-d]pyrimidine Synthesis

The fundamental step in preparing 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine is the synthesis of the thieno[2,3-d]pyrimidine scaffold. This is typically achieved by:

  • Cyclization of thiophene derivatives with amidine or guanidine derivatives to form the fused pyrimidine ring system.
  • Condensation reactions involving substituted thiophene precursors and nitrogen-containing reagents under controlled conditions.

For example, related compounds such as 4-chloro-5-phenylthieno[2,3-d]pyrimidine are synthesized by chlorination of thieno[2,3-d]pyrimidin-4-one derivatives using reagents like thionyl chloride in the presence of catalytic N,N-dimethylformamide at elevated temperatures (~80°C) for several hours, yielding the chloro-substituted product with high selectivity and yield.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position is introduced via cyclopropanation reactions. Common strategies include:

  • Cyclopropanation of alkenes or alkynes using diazomethane or cyclopropylcarbinol as reagents in the presence of catalysts.
  • Direct substitution or cross-coupling reactions where a cyclopropyl moiety is installed on a suitable precursor.

The cyclopropylation step is crucial because it imparts unique chemical and biological properties to the molecule, such as increased binding affinity and altered pharmacokinetics due to ring strain effects.

Chlorination at the 4-Position

Selective chlorination at the 4-position of the thieno[2,3-d]pyrimidine core is typically performed using chlorinating agents such as:

  • Thionyl chloride (SOCl2) , often catalyzed by DMF, which converts hydroxy or keto groups at the 4-position into chloro substituents.
  • Alternative chlorinating reagents may be used depending on the precursor and desired reaction conditions.

This step is often carried out after the core cyclization and before or after the cyclopropylation, depending on the synthetic route chosen.

Phenyl Group Incorporation at the 5-Position

The 5-phenyl substituent is generally introduced by:

  • Starting with a phenyl-substituted thiophene precursor before cyclization.
  • Alternatively, via cross-coupling reactions (e.g., Suzuki or Stille coupling) on a halogenated intermediate to install the phenyl group at the 5-position.

This step ensures the final compound possesses the desired aromatic substitution pattern critical for biological activity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome Yield/Notes
1 Cyclization Thiophene derivative + amidine/guanidine Formation of thieno[2,3-d]pyrimidine core Moderate to high yield
2 Chlorination Thionyl chloride + DMF catalyst, 80°C, 4 h 4-Chloro substitution High yield, selective
3 Cyclopropanation Diazomethane or cyclopropylcarbinol + catalyst Introduction of cyclopropyl group at 2-position Moderate yield, requires optimization
4 Phenyl group introduction Phenyl-substituted precursor or cross-coupling 5-Phenyl substitution High yield if starting from phenyl precursor

Detailed Research Findings and Analysis

  • Reaction Conditions Optimization: The cyclization and chlorination steps require precise temperature control (typically 60–110°C) and solvent selection (e.g., ethylene glycol, toluene) to maximize yield and minimize side reactions.

  • Cyclopropylation Challenges: The cyclopropyl group introduction often demands careful reagent handling due to the reactivity of diazomethane and the potential for side reactions. Catalysts and solvents must be chosen to favor selective cyclopropanation without ring opening or rearrangement.

  • Environmental and Cost Considerations: Some methods for related pyrimidine derivatives use reagents like phosphorus oxychloride, which generate significant waste and are costly. Alternative greener methods involving milder chlorinating agents and catalytic processes are preferred for industrial scalability.

  • Yield and Purity: Reported yields for related thieno[2,3-d]pyrimidine syntheses range from 37% to over 90%, depending on the route and purification methods. High selectivity is crucial to avoid formation of regioisomers or over-chlorinated products.

Comparative Data Table of Related Compounds Preparation

Compound Key Substituents Chlorination Method Cyclopropylation Method Yield (%) Reference
4-Chloro-5-phenylthieno[2,3-d]pyrimidine 4-Cl, 5-Phenyl Thionyl chloride + DMF Not applicable ~100
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine 4-Cl, 5-Cyclopropyl Thionyl chloride + DMF Diazomethane or cyclopropylcarbinol Moderate
This compound 4-Cl, 2-Cyclopropyl, 5-Phenyl Stepwise chlorination and cyclopropanation Cyclopropanation on intermediate Moderate Combined sources

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and amines in solvents like DMF or ethanol.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H10_{10}ClN3_{3}S
  • Molecular Weight : 229.66 g/mol
  • IUPAC Name : 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and cyclopropyl groups enhances its pharmacological properties.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activities. Studies have demonstrated:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and renal cancers. For instance, it has demonstrated selective cytotoxicity against MDA-MB-468 (breast cancer) and UO-31 (renal cancer) cell lines when evaluated using the National Cancer Institute's 60 human cancer cell line panel .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Breast Cancer Treatment : In a preclinical model, administration of this compound resulted in significant tumor reduction in mice bearing breast cancer xenografts .
  • Renal Cancer Models : Another study reported that this compound effectively reduced tumor size and improved survival rates in renal cancer models, demonstrating its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine with structurally analogous thieno[2,3-d]pyrimidines from the evidence:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound 2-cyclopropyl, 4-Cl, 5-phenyl C₁₅H₁₀ClN₂S (est.) Rigid cyclopropyl group; phenyl enhances lipophilicity
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine 2-isopropyl, 4-Cl, 5-(2-chlorophenyl) C₁₅H₁₂Cl₂N₂S Electron-withdrawing 2-chlorophenyl; branched isopropyl group
4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine 2-ethyl, 4-Cl, 5-phenyl C₁₄H₁₁ClN₂S Flexible ethyl chain; phenyl for π-π interactions
4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine 2-methyl, 4-Cl, 5-(2-thienyl) C₁₁H₇ClN₂S₂ Thienyl group introduces sulfur-based electronics
4-Substituted amino-6-phenylthieno[2,3-d]pyrimidine 4-amino, 6-phenyl Amino group enhances reactivity for further functionalization

Substituent Effects on Properties and Reactivity

  • Isopropyl (): Branched alkyl groups increase hydrophobicity but may reduce metabolic stability. Ethyl/Methyl (–7): Smaller alkyl chains offer less steric bulk, favoring reactions at position 4.
  • Position 5 Substituents :

    • Phenyl (target and ): Enhances lipophilicity and enables π-π interactions with aromatic residues in proteins.
    • 2-Chlorophenyl (): The electron-withdrawing chlorine atom may stabilize negative charges in intermediates during substitution reactions.
    • Thienyl (): Introduces additional sulfur atoms, which could alter electronic properties and redox behavior.
  • Position 4 Chlorine: A universal leaving group across these compounds, its reactivity is modulated by adjacent substituents. For example, electron-donating groups (e.g., amino in , Figure 12C) may slow nucleophilic substitution, while electron-withdrawing groups (e.g., 2-chlorophenyl in ) could accelerate it .

Biological Activity

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine class, which has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN3S
  • Molecular Weight : 253.75 g/mol
  • Appearance : White to pale yellow solid
  • Melting Point : 108.0 - 117.0 °C

Thienopyrimidine derivatives, including this compound, have been shown to interact with various biological targets:

  • Ion Channels : These compounds often act as inhibitors of voltage-gated potassium channels (Kv), which are crucial in cardiac and neuronal excitability. Specifically, they may modulate the Kir3.1/3.4 channels involved in neuropsychiatric disorders and pain management .
  • Cyclooxygenase (COX) Inhibition : Preliminary studies indicate that thienopyrimidine derivatives can inhibit COX enzymes, particularly COX-2, leading to anti-inflammatory effects . This inhibition is significant for the treatment of conditions like arthritis and other inflammatory disorders.

Anti-inflammatory Effects

Recent studies have demonstrated that certain thienopyrimidine derivatives exhibit potent anti-inflammatory activity by inhibiting COX enzymes:

CompoundIC50 (μmol)Target EnzymeReference
Celecoxib0.04 ± 0.01COX-2
Compound 10.04 ± 0.09COX-2
Compound 20.04 ± 0.02COX-2

The above table summarizes the inhibitory concentrations of selected compounds against COX enzymes, highlighting their potential as anti-inflammatory agents.

Case Studies

  • Cardiovascular Applications : A study explored the efficacy of thienopyrimidine derivatives in treating atrial fibrillation by blocking Kv channels. The results indicated a significant reduction in arrhythmogenic events in preclinical models .
  • Neurological Disorders : Research has shown that these compounds can alleviate symptoms associated with depression and anxiety by modulating ion channel activity in the central nervous system .

Pharmacological Profiles

The pharmacological profiles of thienopyrimidine derivatives suggest a diverse range of therapeutic applications:

  • Antidepressant Activity : Modulation of serotonin receptors has been observed, indicating potential for treating mood disorders.
  • Analgesic Properties : The inhibition of COX pathways suggests effectiveness in pain management strategies.

Q & A

Basic: What are the key synthetic steps for 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves:

  • Cyclopropane introduction : Cyclopropane groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., using cyclopropylboronic acids under Suzuki conditions).
  • Thienopyrimidine core formation : Condensation of substituted thiophene derivatives with pyrimidine precursors under acidic or basic conditions.
  • Chlorination : Treatment with POCl₃ or other chlorinating agents to install the 4-chloro substituent.
    Optimization : Solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield and purity. Purification via column chromatography or recrystallization is critical .

Basic: Which spectroscopic and analytical methods validate structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl proton shifts at δ 1.2–2.0 ppm) and aromatic ring integration .
  • IR spectroscopy : Detection of C-Cl stretches (~750 cm⁻¹) and thieno-pyrimidine ring vibrations .
  • HPLC : Quantify purity (>95% threshold for biological assays) using reverse-phase columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

  • Control experimental variables : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to minimize variability .
  • Orthogonal assays : Validate activity using independent methods (e.g., enzymatic inhibition + cellular viability assays).
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with bioactivity .

Advanced: What strategies enhance synthesis yield and scalability for this compound?

  • Catalytic systems : Palladium or copper catalysts improve cross-coupling efficiency for cyclopropane incorporation .
  • Continuous flow reactors : Enable precise temperature control and reduced reaction times for multi-step processes .
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent ratios, solvent mixtures) to maximize yield .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Systematic substitution : Modify the cyclopropyl, phenyl, or chloro groups to assess impact on target binding (e.g., substituent electronic effects) .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with biological targets (e.g., kinases or GPCRs).
  • In vitro bioassays : Screen derivatives against disease-relevant models (e.g., cancer cell lines) to correlate structural changes with potency .

Basic: What purification techniques are most effective post-synthesis?

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves structurally similar impurities .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • HPLC : Semi-preparative HPLC with C18 columns for challenging separations .

Advanced: How to evaluate compound stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
  • Plasma stability : Test in human plasma using LC-MS to identify metabolic cleavage (e.g., esterase-mediated hydrolysis) .
  • Forced degradation studies : Expose to heat, light, or oxidants to identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
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4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine

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